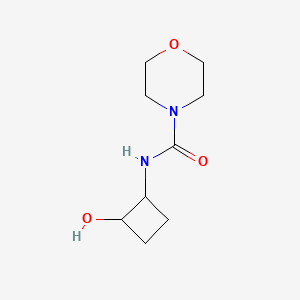

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c12-8-2-1-7(8)10-9(13)11-3-5-14-6-4-11/h7-8,12H,1-6H2,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLHHONWYQJSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)N2CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with cyclobutanone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic addition to the cyclobutanone derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving strong nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key morpholine-4-carboxamide derivatives and their substituents:

Analysis :

Physicochemical Properties

| Compound Name | Melting Point (°C) | IR Features (cm⁻¹) | Solubility Insights |

|---|---|---|---|

| N-(2-Benzoylphenyl)morpholine-4-carboxamide | 311.1 | Not reported | Likely low (high m.p.) |

| N-(4-Chlorophenyl)morpholine-4-carboxamide | Not reported | N–H⋯O hydrogen bonds (crystal) | Moderate (polar substituents) |

| JP1 | Not reported | 1643 (C=O urea), 3456 (N–H) | Hydroxy group enhances H₂O solubility |

| Target Compound | - | Expected C=O (~1640–1750 cm⁻¹) | Higher solubility due to –OH |

Analysis :

- The hydroxyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., N-(4-Chlorophenyl)morpholine-4-carboxamide) .

- High melting points in aryl-substituted compounds (e.g., 311°C) suggest strong crystal packing, whereas the target’s cyclobutyl group might reduce symmetry and lower melting points .

Target Compound Implications :

- Without direct data, toxicity risks are speculative. However, the hydroxyl group may reduce metabolic liabilities compared to halogenated analogs.

Biological Activity

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Morpholine Ring : A six-membered ring containing one nitrogen atom.

- Hydroxycyclobutyl Group : A cyclobutane ring with a hydroxyl group, which influences the compound's steric and electronic properties.

- Carboxamide Group : Contributes to the compound's solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes by forming stable complexes, thus blocking their active sites. This interaction can modulate various metabolic pathways and signal transduction cascades, leading to diverse biological effects.

Pharmacological Properties

Research has indicated several promising pharmacological properties for this compound:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further exploration in antiviral drug development.

- Anticancer Potential : The compound has shown activity against cancer cell lines, indicating its potential as an anticancer agent. Specific studies have reported its efficacy in inhibiting tumor growth in preclinical models .

Research Findings

A comprehensive review of literature reveals several key findings related to the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | Cell Lines Tested | IC50/CC50 Values |

|---|---|---|---|

| Antiviral | Various | TBD | |

| Anticancer | A431, H1975 | CC50 > 1 μM | |

| Enzyme Inhibition | Not specified | IC50 = 27 nM |

Case Studies

- Anticancer Efficacy : In a study involving non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant antiproliferative effects. The compound was evaluated for its ability to inhibit cell growth, with results indicating an IC50 value in the low micromolar range .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could selectively inhibit mutant forms of enzymes associated with cancer progression. This selectivity suggests a potential therapeutic window for targeting specific cancer types while minimizing effects on normal cells.

Q & A

Q. What preliminary toxicological assessments are critical for early-stage morpholine carboxamide derivatives?

- Methodological Answer : Conduct Ames tests for mutagenicity and acute toxicity studies (e.g., zebrafish embryos). Monitor cytotoxicity in HEK293 or HepG2 cell lines. For compounds with limited data (e.g., xamoterol analogs), prioritize in silico toxicity prediction tools (e.g., ProTox-II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.